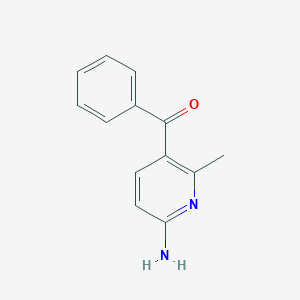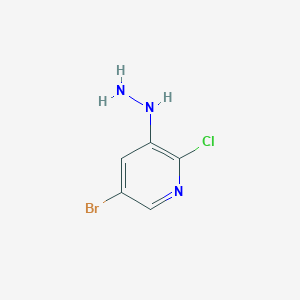
5-Bromo-2-chloro-3-hydrazinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-3-hydrazinylpyridine is a chemical compound with the molecular formula C5H5BrClN3 and a molecular weight of 222.47 g/mol . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. It is characterized by the presence of bromine, chlorine, and hydrazine functional groups attached to a pyridine ring.
Méthodes De Préparation
The synthesis of 5-Bromo-2-chloro-3-hydrazinylpyridine typically involves the following steps :
Starting Material: The synthesis begins with 5-bromo-2,3-dichloropyridine.
Hydrazination: The starting material undergoes hydrazination using hydrazine hydrate under controlled conditions to yield this compound.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5-Bromo-2-chloro-3-hydrazinylpyridine undergoes various chemical reactions, including :
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The hydrazine group allows it to participate in condensation reactions with carbonyl compounds, forming hydrazones.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and acetic acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-Bromo-2-chloro-3-hydrazinylpyridine has several scientific research applications :
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-3-hydrazinylpyridine involves its interaction with specific molecular targets . The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5-Bromo-2-chloro-3-hydrazinylpyridine can be compared with other similar compounds, such as :
5-Bromo-2-chloro-3-nitropyridine: This compound has a nitro group instead of a hydrazine group, leading to different reactivity and applications.
5-Bromo-2-chloro-3-fluoropyridine: The presence of a fluorine atom instead of a hydrazine group results in different chemical properties and uses.
Propriétés
Formule moléculaire |
C5H5BrClN3 |
|---|---|
Poids moléculaire |
222.47 g/mol |
Nom IUPAC |
(5-bromo-2-chloropyridin-3-yl)hydrazine |
InChI |
InChI=1S/C5H5BrClN3/c6-3-1-4(10-8)5(7)9-2-3/h1-2,10H,8H2 |
Clé InChI |
OQERNIRSCLTZPU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1NN)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


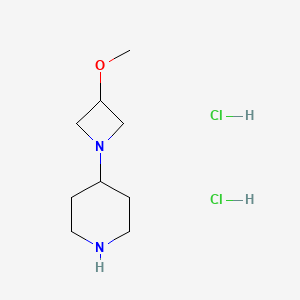
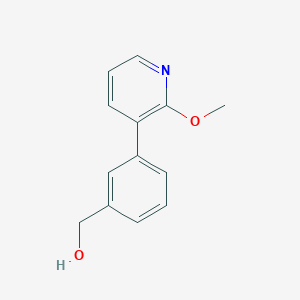
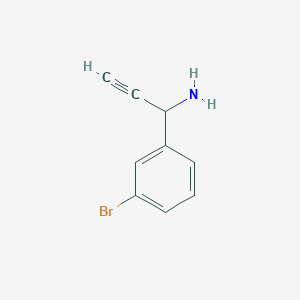
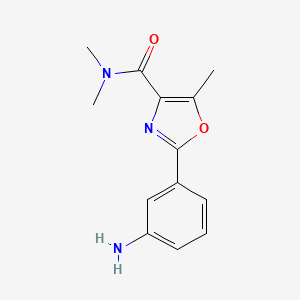
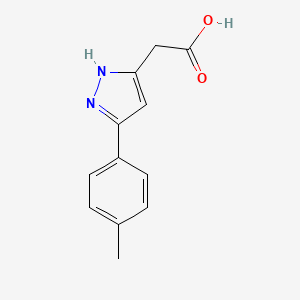
![6-Methyl-2-(p-tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B12996259.png)
![3-(2,4-Difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12996263.png)
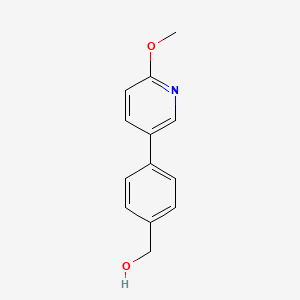
![1-Ethyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12996271.png)
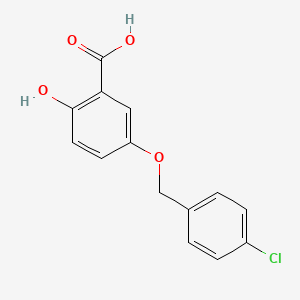
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12996285.png)
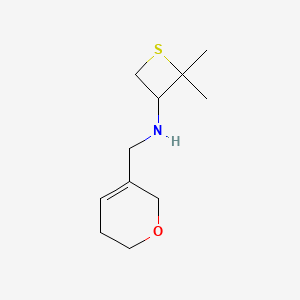
![tert-Butyl (S)-3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12996290.png)
